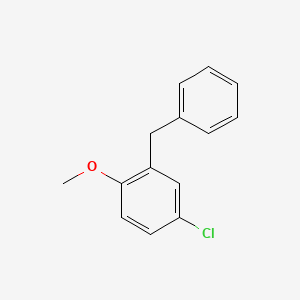

2-Benzyl-4-chloro-1-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-chloro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-16-14-8-7-13(15)10-12(14)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMMCEUWHDXDBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Systematics of 2 Benzyl 4 Chloro 1 Methoxybenzene

IUPAC Naming Conventions and Chemical Abstracts Service (CAS) Registry Considerations

The structure of 2-Benzyl-4-chloro-1-methoxybenzene consists of a central benzene (B151609) ring with four substituents: a benzyl (B1604629) group, a chlorine atom, a methoxy (B1213986) group, and a hydrogen atom. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the parent compound is identified as anisole (B1667542) (methoxybenzene). The substituents are then named and numbered to give the lowest possible locants. Therefore, the formally correct IUPAC name for this compound is This compound .

In chemical literature and databases, this compound is uniquely identified by its CAS Registry Number, which is 40395-13-9 sigmaaldrich.com. This identifier is crucial for unambiguous database searching and procurement.

Compound Identification Data:

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₁₄H₁₃ClO |

| CAS Registry Number | 40395-13-9 sigmaaldrich.com |

Isomeric Forms and Regioisomeric Characterization

Isomers are compounds that share the same molecular formula (C₁₄H₁₃ClO for the compound ) but differ in the arrangement of their atoms. For this compound, this primarily involves positional isomerism, where the benzyl, chloro, and methoxy groups occupy different positions on the benzene ring. These are specifically referred to as regioisomers.

The substitution pattern of 2-benzyl, 4-chloro, and 1-methoxy is just one of several possibilities. Other regioisomers include, but are not limited to:

1-Benzyl-4-chloro-2-methoxybenzene

1-Benzyl-2-chloro-4-methoxybenzene

4-Benzyl-2-chloro-1-methoxybenzene

2-Benzyl-5-chloro-1-methoxybenzene

The synthesis of a specific regioisomer can sometimes be challenging, and mixtures of isomers may be produced. For instance, related syntheses, such as that of 2-Bromo-4-methoxybenzyl Chloride, have been reported to yield mixtures containing other regioisomers guidechem.comscbt.com. The precise characterization and separation of these isomers are critical for their application in specific chemical transformations.

Selected Regioisomers of Benzyl-chloro-methoxybenzene:

| Compound Name | Molecular Formula | Substitution Pattern |

|---|---|---|

| This compound | C₁₄H₁₃ClO | Benzyl at C2, Chloro at C4, Methoxy at C1 |

| 1-Benzyl-4-chloro-2-methoxybenzene | C₁₄H₁₃ClO | Benzyl at C1, Chloro at C4, Methoxy at C2 |

Related Structural Analogues and Derivatives

The chemical landscape around this compound includes a variety of structural analogues and derivatives. These compounds may differ by the nature of their substituents or the core aromatic structure, providing a basis for structure-activity relationship studies and the development of new synthetic pathways.

Analogues with Modified Substituents: A primary group of analogues involves the modification or removal of one or more of the characteristic substituents of the parent molecule.

Absence of the benzyl group: 4-Chloroanisole (B146269) (also known as 1-chloro-4-methoxybenzene) is a simpler analogue, retaining the chloro and methoxy groups nist.govmatrix-fine-chemicals.comnih.gov. Its isomers include 2-chloroanisole (B146271) nist.gov and 3-chloroanisole.

Absence of the chloro group: 1-Benzyl-4-methoxybenzene is an analogue that lacks the chlorine atom, simplifying its electronic properties chembk.com.

Modification of the methoxy group: 2-Benzyl-4-chlorophenol (B1669242) is a closely related analogue where the methoxy group is replaced by a hydroxyl group, significantly altering its acidity and reactivity sigmaaldrich.com.

Modification of the benzyl group: In 4-Chloro-2-methoxybenzyl alcohol, the benzyl group is replaced by a hydroxymethyl group sigmaaldrich.com.

Analogues with Additional or Different Halogens: The substitution of chlorine with other halogens or the addition of more halogen atoms creates another set of analogues.

Brominated analogues: 2-Bromo-4-chloro-1-methoxybenzene is an example where a bromine atom is also present on the ring nih.gov. Another related compound is 4-bromo-2-chloro-1-methoxybenzene (B41808) researchgate.net. The compound 2-(4-Methoxybenzyl)-4-bromo-1-chlorobenzene features a brominated and chlorinated benzene ring attached to a methoxybenzyl group ncats.io.

Derivatives: Derivatives are compounds that can be synthesized from the parent structure or share a common synthetic precursor.

The synthesis of 3-chloro-4-methoxybenzylamine from related precursors highlights a potential derivative pathway involving the introduction of an amine function google.com.

2-(Benzyloxy)-4-(chloromethyl)-1-methoxybenzene is a more complex derivative featuring a benzyloxy group and a chloromethyl group sigmaaldrich.com.

Table of Related Structural Analogues and Derivatives:

| Compound Name | CAS Number | Key Structural Difference from this compound |

|---|---|---|

| 4-Chloroanisole (1-Chloro-4-methoxybenzene) | 623-12-1 nist.govmatrix-fine-chemicals.comnih.gov | Lacks the benzyl group. nist.govmatrix-fine-chemicals.comnih.gov |

| 1-Benzyl-4-methoxybenzene | 834-14-0 chembk.com | Lacks the chloro group. chembk.com |

| 2-Benzyl-4-chlorophenol | 120-32-1 sigmaaldrich.com | Hydroxyl group instead of methoxy group. sigmaaldrich.com |

| 4-Chloro-2-methoxybenzyl alcohol | 55685-75-1 sigmaaldrich.com | Hydroxymethyl group instead of benzyl group. sigmaaldrich.com |

| 2-Bromo-4-chloro-1-methoxybenzene | 60633-25-2 nih.gov | Contains an additional bromo substituent. nih.gov |

| 3-Chloro-4-methoxybenzylamine | Not specified | Amine derivative of a related isomer. google.com |

Synthetic Methodologies for 2 Benzyl 4 Chloro 1 Methoxybenzene and Its Precursors

Strategies for Benzyl (B1604629) Group Introduction onto Halogenated Anisoles

The formation of the benzylic C-C bond on a halogenated anisole (B1667542) core is a critical step in the synthesis of the target molecule. Two principal strategies, Friedel-Crafts alkylation and transition metal-catalyzed coupling reactions, offer viable approaches to achieve this transformation.

Friedel-Crafts Alkylation Approaches

Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to aromatic rings. In the context of synthesizing 2-benzyl-4-chloro-1-methoxybenzene, a plausible route involves the benzylation of a suitable precursor like 4-chlorophenol (B41353), followed by methylation of the hydroxyl group.

A known process involves the reaction of a p-substituted phenol (B47542) with a benzylating agent in the presence of a zeolite catalyst. google.com For instance, the condensation of 4-chlorophenol with benzyl chloride can yield 2-benzyl-4-chlorophenol (B1669242). google.com While this reaction can sometimes lead to mixtures of mono- and di-benzylated products, the use of specific catalysts like zeolites of the faujasite type can favor the desired mono-benzylation. google.com

The subsequent methylation of the resulting 2-benzyl-4-chlorophenol to the final product, this compound, can be achieved using standard ether synthesis protocols, such as the Williamson ether synthesis, employing a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

It is worth noting that direct Friedel-Crafts benzylation of 4-chloroanisole (B146269) is also a theoretical possibility. However, the presence of both a deactivating chloro group and an activating methoxy (B1213986) group can lead to complex isomeric mixtures, making the selective synthesis of the desired 2-benzyl isomer challenging. The methoxy group is an ortho-, para-director, and while the para position is blocked by the chloro group, the two ortho positions are available for substitution.

| Reactants | Catalyst | Product | Yield (%) | Reference |

| 4-chlorophenol, Benzyl chloride | Sulfonated styrene/divinylbenzene copolymer | 2-benzyl-4-chlorophenol | 83 | google.com |

| 4-chlorophenol, Benzyl alcohol | Na-Y zeolite | 2-benzyl-4-chlorophenol | - | google.com |

Table 1: Examples of Friedel-Crafts Benzylation of 4-Chlorophenol

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Ullmann)

Modern cross-coupling reactions provide powerful and selective methods for the formation of C-C bonds, offering an alternative to Friedel-Crafts alkylation. The Suzuki-Miyaura coupling and the Ullmann reaction are particularly relevant in this context.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govnih.gov For the synthesis of this compound, a conceivable strategy would involve the coupling of a benzylboronic acid or its ester with a suitably substituted aryl halide, such as 1,4-dichloro-2-methoxybenzene. The palladium catalyst, in conjunction with a suitable ligand and base, would facilitate the formation of the desired C-C bond. rsc.orgrsc.org The reaction generally exhibits high functional group tolerance and can proceed under mild conditions. nih.gov

A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates. For instance, palladium acetate (B1210297) with a phosphine (B1218219) ligand is a common catalytic system. rsc.org

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Product | Yield (%) | Reference |

| 4-bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7, KOH, TBAB | 4-acetylbiphenyl | 94 | arkat-usa.org |

| 1-chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP, K2CO3 | 4-methoxybiphenyl | 97 | rsc.org |

Table 2: Examples of Suzuki-Miyaura Coupling Reactions (Note: These are illustrative examples of the reaction type, not the direct synthesis of the target molecule).

Ullmann Reaction: While the classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl, a variation known as the Ullmann condensation can be used to form aryl ethers, amines, and other derivatives. organic-chemistry.org In a synthetic plan for this compound, a precursor such as 2-bromo-4-chloroanisole (B57475) could potentially be coupled with a benzyl organometallic reagent, though this is a less common application of the Ullmann reaction for C-C bond formation. More traditionally, an Ullmann-type C-O coupling could be envisioned in the synthesis of a precursor.

Selective Halogenation and Functional Group Interconversion Pathways

The introduction of the chlorine atom at the desired position on the benzene (B151609) ring is another crucial aspect of the synthesis. This can be achieved through direct electrophilic chlorination of a benzyl-methoxybenzene precursor or through multi-step sequences involving chloromethylation or the conversion of an alcohol to a chloride.

Electrophilic Chlorination of Benzyl-Methoxybenzene Precursors

The direct chlorination of a benzyl-methoxybenzene precursor is a straightforward approach. The methoxy group is a strong activating group and an ortho-, para-director, while the benzyl group is a weaker activating group and also an ortho-, para-director. In a substrate like 2-benzyl-1-methoxybenzene, the para-position to the strongly activating methoxy group is the most likely site for electrophilic substitution.

Reagents such as chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are typically used for electrophilic chlorination of aromatic compounds. masterorganicchemistry.comchemguide.co.uklibretexts.org The reaction proceeds through the formation of a highly electrophilic species that is then attacked by the electron-rich aromatic ring. libretexts.org For electron-rich substrates like methoxybenzenes, milder chlorinating agents can also be employed to achieve higher selectivity and avoid over-chlorination. orgsyn.org For instance, N-chloromorpholine in the presence of sulfuric acid has been used for the chlorination of 2-chloromethoxybenzene, yielding 2,4-dichloromethoxybenzene. orgsyn.org

| Substrate | Chlorinating Agent/Catalyst | Product | Yield (%) | Reference |

| 2-chloromethoxybenzene | N-chloromorpholine / H₂SO₄ | 2,4-dichloromethoxybenzene | 55-58 | orgsyn.org |

| Benzene | Cl₂ / AlCl₃ or Fe | Chlorobenzene | - | chemguide.co.uklibretexts.org |

Table 3: Examples of Electrophilic Chlorination

Chloromethylation Strategies for Methoxy-Substituted Aromatics

Chloromethylation is a valuable functional group introduction that can be followed by further transformations. The Blanc chloromethylation is a classic method for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring. google.com This reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. google.com

For the synthesis of the target compound, one could envision the chloromethylation of anisole. This reaction can produce a mixture of ortho- and para-isomers, with 4-(chloromethyl)anisole often being a major product. google.com The chloromethyl group is a versatile handle that can be converted into a variety of other functional groups.

A patent describes a process for the chloromethylation of substituted benzenes, highlighting the utility of this reaction in organic synthesis. google.com Another patent details the chloromethylation of veratrole (1,2-dimethoxybenzene), indicating that this reaction is applicable to methoxy-substituted aromatics. google.com

| Substrate | Reagents | Product(s) | Reference |

| Anisole | Paraformaldehyde, HCl | 2-(Chloromethyl)anisole and 4-(Chloromethyl)anisole | google.com |

| Veratrole | Paraformaldehyde, HCl | 1-Chloromethyl-3,4-dimethoxybenzene | google.com |

Table 4: Examples of Chloromethylation Reactions

Conversion of Alcohols to Chlorides (e.g., Thionyl Chloride, Phosphorus Pentachloride)

An alternative synthetic route could involve the preparation of a benzyl alcohol intermediate, which is then converted to the corresponding benzyl chloride. For instance, if 2-benzyl-4-chloro-1-methoxybenzyl alcohol were synthesized, it could be readily converted to the target molecule.

The conversion of benzylic alcohols to benzyl chlorides is a common transformation in organic synthesis. organic-chemistry.org Several reagents are effective for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and concentrated hydrochloric acid (HCl). acgpubs.org

The reaction of a benzyl alcohol with thionyl chloride is a widely used method that produces the benzyl chloride along with gaseous byproducts (SO₂ and HCl), which can be easily removed. Similarly, phosphorus pentachloride is a powerful chlorinating agent for this transformation. The use of concentrated HCl, sometimes in the presence of a co-solvent like dioxane, can also effect the conversion of benzyl alcohols to benzyl chlorides, particularly for activated substrates. acgpubs.org

| Benzyl Alcohol | Reagent | Product | Yield (%) | Reference |

| p-methoxybenzyl alcohol | Thionyl chloride | p-methoxybenzyl chloride | - | |

| 2-methylbenzyl alcohol | HCl / dioxane | 1-(chloromethyl)-2-methylbenzene | 56 | acgpubs.org |

| 3-methoxybenzyl alcohol | HCl / dioxane | 1-(chloromethyl)-3-methoxybenzene | 60 | acgpubs.org |

Table 5: Examples of Conversion of Benzyl Alcohols to Benzyl Chlorides

Synthesis of Key Precursors and Intermediates

The creation of this compound relies on the careful synthesis of its precursors and intermediates. This section details the common starting materials and the formation of essential building blocks for the final compound.

Halogenated Phenols and Anisoles as Starting Materials

The synthesis of substituted anisoles, such as this compound, often begins with halogenated phenols. Phenols are highly reactive towards electrophilic aromatic substitution, readily undergoing halogenation with agents like chlorine and bromine to yield a mixture of ortho- and para-substituted products. wikipedia.org For instance, the chlorination of phenol can produce 4-chlorophenol, a key starting material.

Once the desired halogenated phenol is obtained, it can be converted to the corresponding anisole through Williamson's ether synthesis. This reaction involves deprotonating the phenol with a base, such as sodium hydroxide (B78521), to form a phenoxide ion. The phenoxide then acts as a nucleophile, displacing a halide from an alkyl halide, like methyl iodide or dimethyl sulfate, to form the anisole. doubtnut.comvaia.comquora.com For example, 4-chlorophenol can be methylated to produce 4-chloroanisole (1-chloro-4-methoxybenzene), a direct precursor for subsequent benzylation.

The following table summarizes the conversion of phenol to a key anisole precursor:

| Starting Material | Reagents | Product | Reaction Type |

| Phenol | Cl₂ | 4-Chlorophenol | Electrophilic Aromatic Halogenation |

| 4-Chlorophenol | NaOH, CH₃I | 4-Chloroanisole | Williamson Ether Synthesis |

Synthesis of Hydroxymethyl and Chloromethyl Benzylic Intermediates

The introduction of the benzyl group onto the anisole ring often proceeds through a Friedel-Crafts alkylation reaction. numberanalytics.com This requires the synthesis of a suitable benzylic electrophile, typically a hydroxymethyl or chloromethyl benzyl intermediate.

The chloromethylation of an aromatic ring is a significant transformation as the chloromethyl group can be readily converted into other functional groups. thieme-connect.de A common method for introducing a chloromethyl group is through a reaction with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, often catalyzed by a Lewis acid like zinc(II) chloride. thieme-connect.de For example, the chloromethylation of benzene can yield benzyl chloride. thieme-connect.de

Alternatively, benzyl alcohol can be converted to chloromethyl benzyl ether. This is achieved by reacting benzyl alcohol with paraformaldehyde and anhydrous hydrogen chloride in a solvent like methylene (B1212753) chloride at low temperatures. prepchem.comorgsyn.org The resulting chloromethyl benzyl ether can then be used in subsequent alkylation reactions.

Another approach involves the chlorination of a methyl group on a toluene (B28343) derivative. For instance, 4-xylenol can be chlorinated using chlorine gas in the presence of a catalyst like dibenzoyl peroxide to prepare a chloromethyl intermediate. google.com

Formation of Benzyl Halide Precursors

Benzyl halides are crucial precursors for the synthesis of diarylmethanes, including this compound, through cross-coupling reactions. nih.govrsc.org These reactions often involve the coupling of a benzyl halide with an aryl halide or another suitable coupling partner.

Benzyl halides can be prepared through various methods. One common route is the radical halogenation of toluene or its derivatives using N-bromosuccinimide (NBS) or elemental halogens under UV irradiation or with a radical initiator.

Another important method is the conversion of benzyl alcohols to benzyl halides. This can be accomplished using a variety of reagents, such as thionyl chloride (SOCl₂) for benzyl chlorides or phosphorus tribromide (PBr₃) for benzyl bromides.

Furthermore, cross-coupling reactions themselves can be used to generate more complex benzyl halide precursors. For example, a palladium-catalyzed cross-coupling reaction can be employed to couple a benzyl halide with an aryl halide in the presence of zinc metal. nih.govrsc.org Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfide reagents is another modern approach to form thioether products, which can be further functionalized. nih.govacs.org

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, safety, and environmental friendliness of synthesizing this compound and its intermediates, advanced synthetic techniques and process optimization strategies are employed.

Continuous Flow Reactor Applications in Industrial Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing for industrial synthesis, including improved safety, reproducibility, and scalability. researchgate.net The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. almacgroup.com

For reactions like Friedel-Crafts alkylations, which can be highly exothermic, flow reactors provide superior heat transfer, mitigating the risk of runaway reactions. almacgroup.com The synthesis of diaryl ketones, which share structural similarities with the target compound, has been successfully achieved using continuous flow methods by coupling aryl Grignard reagents with acyl chlorides. nih.gov Similarly, the synthesis of N-arylhydroxylamines and various heterocyclic compounds like indazoles and indoles has been efficiently performed in flow reactors. mdpi.commdpi.commdpi.com These examples highlight the potential for applying continuous flow technology to the synthesis of this compound, enabling safer and more efficient large-scale production.

Green Chemistry Approaches and Solvent Optimization

Green chemistry principles aim to minimize the environmental impact of chemical processes. beilstein-journals.orgbeilstein-journals.org In the context of synthesizing this compound, this involves the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent selection is critical in reactions like Friedel-Crafts alkylation. numberanalytics.com While traditional solvents include halogenated hydrocarbons like dichloromethane (B109758) and chloroform, greener alternatives are actively being sought. vaia.com For instance, some Friedel-Crafts reactions can be performed in more environmentally friendly solvents or even under solvent-free conditions. rsc.org The choice of solvent can also influence the regioselectivity of the reaction. acs.org For example, in certain Friedel–Crafts reactions, using toluene as a solvent can favor ortho-selective substitution, while acetonitrile (B52724) can lead to para-selective products. acs.org

The development of reusable catalysts is another key aspect of green chemistry. The use of solid acid catalysts or catalysts that can be easily separated and recycled can significantly reduce waste. Furthermore, optimizing reaction conditions to use lower temperatures and pressures contributes to a more sustainable process. numberanalytics.com The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, are also central to green synthesis design. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2 Benzyl 4 Chloro 1 Methoxybenzene

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group is a key feature of the molecule, and its reactivity is centered on the benzylic carbon atom. This position is activated due to its proximity to the aromatic ring, which can stabilize reactive intermediates. chemistrysteps.com

Nucleophilic Substitution Reactions involving the Benzylic Carbon

The benzylic carbon in derivatives of 2-benzyl-4-chloro-1-methoxybenzene is susceptible to nucleophilic substitution reactions. While the parent compound itself does not have a leaving group on the benzylic carbon, its derivatives, such as the corresponding benzylic halides, are highly reactive. The stability of the benzylic carbocation or the transition state in an SN2 reaction makes this position a prime target for nucleophiles. chemistrysteps.comkhanacademy.org

The reactivity of benzylic substrates allows them to readily participate in both SN1 and SN2 reactions. khanacademy.org The choice between the SN1 and SN2 pathway depends on the specific substrate, nucleophile, and reaction conditions. For a primary benzylic halide, such as 4-chloro-2-(chloromethyl)-1-methoxybenzene, an SN2 mechanism is generally favored with a strong nucleophile. khanacademy.orgchemicalbook.com Conversely, if a stable tertiary carbocation can be formed, an SN1 reaction may predominate. khanacademy.org

Table 1: Examples of Nucleophilic Substitution at the Benzylic Position of Related Compounds

| Starting Material | Reagent | Product | Reaction Type | Reference |

| Benzyl bromide | Sodium hydroxide (B78521) (NaOH) | Benzyl alcohol | SN2 | khanacademy.org |

| (5-chloro-2-methoxy-phenyl)-methanol | Thionyl chloride (SOCl₂) | 4-chloro-2-(chloromethyl)-1-methoxy-benzene | Nucleophilic Substitution | chemicalbook.com |

| 4-CHLORO-3-METHYLANISOLE | N-Bromosuccinimide (NBS), AIBN | 2-(bromomethyl)-1-chloro-4-methoxybenzene | Radical Halogenation (precursor for substitution) | chemicalbook.com |

These reactions highlight the facility with which a functional group at the benzylic position can be introduced or interconverted, a foundational concept in the synthesis of complex molecules derived from this scaffold.

Debenzylation Reactions and Protecting Group Chemistry

The benzyl group, and particularly the related p-methoxybenzyl (PMB) group, are widely used as protecting groups for alcohols and other functional groups in multi-step synthesis. nih.govsynarchive.com Their removal, or debenzylation, is a critical step. The benzyl group in this compound can be cleaved under various conditions, although it is generally stable to acidic and basic conditions. vanderbilt.edu

Common methods for debenzylation include:

Hydrogenolysis: Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, is a mild and common method for cleaving benzyl ethers. vanderbilt.edu

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for the selective cleavage of p-methoxybenzyl (PMB) ethers, and can sometimes be used for benzyl ethers. vanderbilt.edu The electron-donating methoxy (B1213986) group in the PMB ether facilitates this oxidative removal.

Strong Acids: Treatment with strong acids like trifluoroacetic acid (TFA) can also effect deprotection, often in the presence of a cation scavenger like anisole (B1667542) to prevent side reactions. nih.gov

The benzyl group itself can be considered a protecting group for the aromatic ring at position 2. Debenzylation under reductive conditions can be used to remove the benzyl substituent entirely.

Reactivity of the Chlorine Atom on the Aromatic Ring

The chlorine atom attached to the benzene (B151609) ring is generally less reactive than the benzylic position. Its reactivity is largely dictated by the electronic effects of the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govyoutube.com

In this compound, the chlorine atom is para to the methoxy group, which is an electron-donating group. byjus.com The benzyl group at the ortho position has a weak inductive effect. The presence of the electron-donating methoxy group deactivates the ring towards nucleophilic attack by increasing electron density, making the loss of the chloride ion via an SNAr mechanism unfavorable under standard conditions. libretexts.org For SNAr to occur on a similar ring, much harsher conditions, such as high temperatures and pressures, would be required, as seen in the Dow process for producing phenol (B47542) from chlorobenzene. libretexts.org

Cross-Coupling Reactions involving Aryl Halides

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The chlorine atom in this compound can potentially participate in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

However, aryl chlorides are generally less reactive than the corresponding aryl bromides and iodides in these catalytic cycles. nih.gov Achieving cross-coupling with aryl chlorides often requires specialized catalysts and more forcing reaction conditions. Studies on dihaloarenes, such as 1-bromo-4-chlorobenzene, have shown that selective reaction at the more reactive bromide is possible, leaving the chloride intact. nih.gov This indicates that while coupling at the chlorine position of this compound is feasible, it would be more challenging than with an analogous bromo- or iodo-substituted compound. For instance, the related compound 4-(benzyloxy)-2-bromo-1-methoxybenzene is readily converted into derivatives for Suzuki-Miyaura coupling, highlighting the greater reactivity of the C-Br bond. nih.gov

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is generally stable and unreactive. It functions primarily as an electron-donating group, activating the ring towards electrophilic substitution at the ortho and para positions and influencing the reactivity of other functional groups. byjus.comlearncbse.in

The primary reaction involving the methoxy group itself is ether cleavage. This typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). byjus.com This reaction proceeds via a nucleophilic attack of the halide ion on the methyl group (an SN2 reaction), leading to the formation of the corresponding phenol (2-benzyl-4-chlorophenol) and a methyl halide. Under the milder conditions typical for most organic transformations, the methoxy group remains intact.

Table 2: Summary of Functional Group Reactivity in this compound

| Functional Group | Position | General Reactivity | Common Reactions |

| Benzyl Moiety | C2 | Activated benzylic position (if derivatized) | Nucleophilic Substitution (SN1/SN2), Debenzylation |

| Chlorine Atom | C4 | Deactivated towards SNAr | Cross-Coupling Reactions (requires specific catalysts) |

| Methoxy Group | C1 | Generally inert, electron-donating | Ether Cleavage (harsh acidic conditions) |

Oxidation Pathways of Methoxybenzenes

Methoxybenzenes, such as the parent compound anisole, can undergo oxidation through several pathways, primarily involving the aromatic ring or the methyl group of the ether. The presence of both an activating methoxy group and a deactivating chloro group, along with a benzyl substituent, introduces complexity to these pathways.

Oxidation of the aromatic ring is a common pathway for methoxy-substituted benzenes. researchgate.net The electron-donating nature of the methoxy group makes the ring susceptible to electrophilic attack, including oxidation. libretexts.orgresearchgate.net For instance, the oxidation of methoxy-substituted benzyl alcohols, which are models for lignin (B12514952) derivatives, has been studied extensively. unimi.it These reactions often yield aldehydes and carboxylic acids. unimi.it In the case of this compound, oxidation could potentially lead to the formation of quinone-like structures, although this often requires strong oxidizing agents and can result in complex product mixtures. acs.org The oxidation of the benzene ring itself almost exclusively proceeds via the addition of a hydroxyl radical (OH) to form a cyclohexadienyl radical intermediate. researchgate.net

Another significant oxidation pathway involves the benzylic position. The C-H bonds on the carbon adjacent to the benzene ring (the benzylic carbon) are weaker than typical alkyl C-H bonds and are thus more susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic CH₂ group. masterorganicchemistry.comchemistrysteps.com For this compound, this would involve the cleavage of the C-C bond of the benzyl group, ultimately converting the benzyl substituent into a carboxylic acid group at that position. masterorganicchemistry.com If gentler oxidation methods are used, the reaction can potentially yield a ketone at the benzylic position. masterorganicchemistry.com

Ether Cleavage Reactions

The cleavage of the ether bond in aryl alkyl ethers like this compound is a fundamental reaction, typically requiring strong acidic conditions. mdma.ch The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the stability of the potential carbocation intermediates. researchgate.net

The process is generally initiated by the protonation of the ether oxygen by a strong acid, such as HBr or HI, which creates a good leaving group (an alcohol). researchgate.net For a molecule like this compound, there are two possible sites for nucleophilic attack by the halide ion: the methyl carbon and the benzylic carbon.

Attack at the Methyl Carbon (Sₙ2): A bromide or iodide ion can attack the methyl group in an Sₙ2 fashion, displacing the more complex phenol as the leaving group. This pathway is favored for methyl ethers because the methyl carbon is unhindered. youtube.com The products would be methyl halide and 2-benzyl-4-chlorophenol (B1669242).

Cleavage via a Benzylic Carbocation (Sₙ1): The benzylic position is capable of forming a relatively stable carbocation due to resonance stabilization from the adjacent phenyl ring. chemistrysteps.com Under strongly acidic conditions, the protonated ether could dissociate to form a stable benzyl carbocation and 2-benzyl-4-chlorophenol. nih.gov This carbocation would then be attacked by the halide nucleophile.

Aryl ethers, where the oxygen is directly bonded to the aromatic ring, are resistant to cleavage at the aryl-oxygen bond because the phenyl carbocation is highly unstable. chemistrysteps.com Therefore, cleavage will always occur at the alkyl-oxygen bond.

Benzyl ethers have a unique cleavage pathway via catalytic hydrogenolysis. youtube.com Using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst, the benzyl-oxygen bond can be reductively cleaved under mild conditions to yield an alcohol and toluene (B28343). youtube.com While this is more commonly used as a deprotection strategy for alcohols protected as benzyl ethers, it represents a specific and gentle method for cleaving the C-O bond on the benzylic side of an ether linkage. organic-chemistry.org

| Cleavage Method | Reagents | Mechanism | Likely Products from this compound |

| Acidic Cleavage | HBr or HI (excess) | Sₙ2 at methyl group | 2-Benzyl-4-chlorophenol and Methyl Halide |

| Acidic Cleavage | HBr or HI (excess) | Sₙ1 involving benzyl group | Unlikely, Sₙ2 at methyl is favored |

| Lewis Acid Cleavage | BBr₃ | Lewis acid-assisted Sₙ2 | 2-Benzyl-4-chlorophenol and Methyl Bromide |

| Hydrogenolysis | H₂/Pd-C | Catalytic Hydrogenation | Not applicable as the ether is on the aromatic ring itself, not a benzyl ether protecting group. |

Regioselectivity and Stereochemical Control in Reactions

Factors Influencing Reaction Site Selectivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is dictated by the combined electronic and steric effects of the three substituents.

Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. libretexts.orgyoutube.com The oxygen atom donates electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. youtube.com This makes the positions ortho and para to the methoxy group significantly more nucleophilic. researchgate.net

Benzyl Group (-CH₂Ph): As an alkyl group, the benzyl substituent is a weakly activating, ortho-, para-director. youtube.com It donates electron density through an inductive effect and hyperconjugation, stabilizing intermediates from ortho and para attack. libretexts.org

Position 2: Occupied by the benzyl group.

Position 3: Ortho to the chloro group and meta to the methoxy group.

Position 4: Occupied by the chloro group.

Position 5: Para to the benzyl group, meta to the chloro group, and ortho to the methoxy group.

Position 6: Ortho to the benzyl group and para to the chloro group.

Given that the methoxy group is the most powerful activating group, electrophilic substitution is most likely to occur at position 5 (ortho to methoxy and meta to chloro) and potentially position 3, though this is less favored. Steric hindrance from the adjacent benzyl group at position 2 would likely disfavor substitution at position 3. Therefore, the most probable site for electrophilic attack is position 5.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

| -OCH₃ (Methoxy) | Resonance Donating (+R) > Inductive Withdrawing (-I) | Strongly Activating | Ortho, Para |

| -Cl (Chloro) | Inductive Withdrawing (-I) > Resonance Donating (+R) | Deactivating | Ortho, Para |

| -CH₂Ph (Benzyl) | Inductive Donating (+I), Hyperconjugation | Weakly Activating | Ortho, Para |

Degradation Pathways and Environmental Fate

The environmental fate of this compound is influenced by its physical-chemical properties and its susceptibility to biotic and abiotic degradation processes. As a chlorinated aromatic compound, it may exhibit persistence in the environment. scispace.com

Biotic Degradation: Microorganisms have evolved diverse pathways to degrade chlorinated aromatic compounds. researchgate.net Key transformation processes likely include:

O-Demethylation: The cleavage of the methyl-ether bond is a common initial step in the degradation of methoxybenzenes (anisoles) by bacteria. This would transform the compound into 2-benzyl-4-chlorophenol.

Ether Scission: Some bacteria, like Rhodococcus sp., can directly cleave ether bonds as the initial step in degradation, which would also lead to the formation of the corresponding phenol. nih.gov

Hydroxylation and Ring Cleavage: Following initial transformations, the aromatic ring can be hydroxylated by oxygenase enzymes. This introduces additional hydroxyl groups, making the ring susceptible to cleavage, breaking it down into aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle. nih.gov

Reductive Dechlorination: Under anaerobic conditions, the chlorine substituent can be removed via reductive dechlorination, where the chlorine atom is replaced by a hydrogen atom. scispace.compsu.edu This is a critical step in the detoxification of many chlorinated pollutants.

Benzylic Oxidation: The benzyl group can also be a site of initial attack, potentially leading to the formation of alcohols and carboxylic acids which can be further metabolized.

Abiotic Degradation: Abiotic processes can also contribute to the transformation of this compound in the environment.

Photolysis: Sunlight can induce the degradation of aromatic compounds, although the rates and products are highly dependent on environmental conditions (e.g., presence of photosensitizers).

Reaction with Reduced Minerals: Abiotic reduction of chlorinated compounds can occur in anaerobic environments through interaction with naturally occurring reduced iron minerals. psu.edu This can be a significant pathway for dechlorination.

Advanced Spectroscopic Elucidation and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Analysis of Aromatic and Benzylic Protons

No experimental data found.

¹³C NMR Spectroscopic Analysis and Chemical Shift Assignments

No experimental data found.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY, HSQC) for Regioisomeric Assignment

No experimental data found.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No experimental data found.

Fragmentation Pattern Analysis for Structural Elucidation

No experimental data found.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 2-Benzyl-4-chloro-1-methoxybenzene is characterized by the distinct modes of its constituent functional groups: the methoxy (B1213986) group, the carbon-chlorine bond, and the benzyl (B1604629) moiety. By analyzing analogous molecules, the expected vibrational frequencies for these groups can be assigned.

Methoxy Group (–OCH₃): Phenolic ethers like anisole (B1667542) derivatives exhibit characteristic C-O stretching bands. bartleby.com Two distinct C–O stretching vibrations are typically observed: an asymmetrical stretch and a symmetrical stretch. bartleby.compearson.com The asymmetrical C(aryl)-O-C(alkyl) stretch is usually stronger and appears at a higher wavenumber, around 1230-1275 cm⁻¹, while the symmetrical stretch is found in the 1020-1075 cm⁻¹ region. bartleby.com The methyl part of the methoxy group also gives rise to C-H stretching vibrations, typically observed between 2830 and 2960 cm⁻¹. bartleby.com

C-Cl Bond: The stretching vibration of the carbon-chlorine bond in aromatic compounds generally produces a strong band in the infrared spectrum. jetir.org For chlorobenzene and its derivatives, this absorption typically falls within the 600-800 cm⁻¹ range. jetir.orgdocbrown.info The exact position can be influenced by the substitution pattern on the benzene (B151609) ring. rsc.org

Benzyl Group (–CH₂–Ph): The benzyl group's vibrational modes can be subdivided into those of the methylene (B1212753) (–CH₂) bridge and the attached phenyl ring. The methylene group exhibits asymmetric and symmetric C-H stretching vibrations, which typically appear in the regions of 3000±50 cm⁻¹ and 2965±30 cm⁻¹, respectively. theaic.org Deformation modes for the CH₂ group, such as scissoring and wagging, are expected in the 1455±55 cm⁻¹ and 1350±85 cm⁻¹ regions, respectively. theaic.org The aromatic rings contribute C-H stretching vibrations, usually seen as multiple weak bands in the 3000-3100 cm⁻¹ region, and characteristic C-C ring stretching vibrations near 1600, 1580, 1490, and 1440 cm⁻¹. docbrown.infotheaic.org

The following interactive table summarizes the expected vibrational modes and their typical frequency ranges for this compound based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| Methoxy (-OCH₃) | Asymmetric C-H Stretch | ~2960 | IR/Raman |

| Symmetric C-H Stretch | ~2835 | IR/Raman | |

| Asymmetric C-O-C Stretch | 1230 - 1275 | IR (Strong) | |

| Symmetric C-O-C Stretch | 1020 - 1075 | IR | |

| C-Cl | C-Cl Stretch | 600 - 800 | IR (Strong) |

| Benzyl (-CH₂-Ph) | Aromatic C-H Stretch | 3000 - 3100 | IR/Raman |

| Asymmetric CH₂ Stretch | ~3000 | IR/Raman | |

| Symmetric CH₂ Stretch | ~2930 | IR/Raman | |

| Aromatic C=C Stretch | 1440 - 1600 | IR/Raman | |

| CH₂ Scissoring | ~1455 | IR | |

| CH₂ Wagging | ~1350 | IR |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the solid-state structure can be inferred from studies on the parent compound, diphenylmethane, and its derivatives. pharmaguideline.com Diphenylmethane derivatives often adopt a non-planar, "gable" or "skew" conformation in the solid state. rsc.orgrsc.org This is due to steric hindrance between the ortho-hydrogen atoms on the two phenyl rings, which forces the rings to twist out of a common plane.

In the case of this compound, the two aromatic rings—the chloromethoxy-substituted ring and the benzyl-group ring—are expected to be oriented at a significant dihedral angle to each other. The molecule is anticipated to adopt a conformation that minimizes steric strain, with the phenyl rings twisted relative to the central methylene bridge. Single-crystal X-ray structure analysis of highly substituted diphenylcarbonates, which share the core diphenyl-framework, revealed that substituents orient towards the corners of a distorted tetrahedron, with the two phenolic building blocks intersecting at angles between 51-71 degrees. nih.gov This suggests a complex three-dimensional arrangement for this compound, far from a planar structure. The precise conformation would be influenced by intermolecular packing forces within the crystal lattice, such as van der Waals interactions and potential weak hydrogen bonds. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a molecule like this compound, both gas and liquid chromatography are highly applicable.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like chlorinated aromatic hydrocarbons. nih.govresearchgate.net In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge (m/z) ratio.

The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound (molecular weight ≈ 232.7 g/mol ), the following fragments would be expected:

Molecular Ion (M⁺): A peak corresponding to the intact molecule, with characteristic isotopic peaks for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

Tropylium (B1234903) Ion (m/z 91): A very common and often base peak for benzyl-containing compounds, formed by cleavage of the bond between the methylene bridge and the substituted ring, followed by rearrangement of the C₇H₇⁺ fragment.

Substituted Benzyl Cation (m/z 155/157): Cleavage of the same C-C bond can also leave the charge on the chloromethoxy-substituted fragment.

Loss of Chlorine (m/z 197): Fragmentation involving the loss of a chlorine radical from the molecular ion.

Loss of Methyl Radical (m/z 217/219): Cleavage of the methyl group from the methoxy ether.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 232/234 | [M]⁺ (Molecular Ion) | - |

| 217/219 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 197 | [M - Cl]⁺ | Loss of a chlorine radical |

| 155/157 | [Cl-C₆H₃(OCH₃)-CH₂]⁺ | Benzylic cleavage, charge retained on substituted ring |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage, charge retained on unsubstituted ring |

High-performance liquid chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a liquid mobile phase. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating non-polar to moderately polar compounds like aromatic and chlorinated hydrocarbons. nih.govrsc.org

For the analysis of this compound, an RP-HPLC method would typically be employed. In this setup, the stationary phase is non-polar (e.g., silica modified with C18 or phenyl ligands), and the mobile phase is a more polar solvent mixture, such as methanol/water or acetonitrile (B52724)/water. rsc.orgsielc.comthermofisher.com The compound separates from impurities based on its hydrophobicity; more non-polar compounds are retained longer on the column. Phenyl-based stationary phases can offer unique selectivity for aromatic analytes due to π-π interactions. thermofisher.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set to a wavelength where the aromatic rings show strong absorbance (e.g., ~220-270 nm). rsc.orgrsc.org This method is invaluable for assessing the purity of synthesized batches and for isolating the compound from reaction byproducts. researchgate.net

The following interactive table outlines typical conditions for an RP-HPLC analysis of this compound.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Mode | Reversed-Phase (RP) | Suitable for moderately polar aromatic compounds. nih.gov |

| Stationary Phase (Column) | C18 (Octadecylsilane) or Phenyl | Provides hydrophobic interactions; Phenyl columns can enhance separation of aromatics. thermofisher.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water | Common eluents for separating chlorinated aromatic compounds. rsc.org |

| Detector | UV-Vis or Diode Array Detector (DAD) | Aromatic rings provide strong UV absorbance for sensitive detection. rsc.org |

| Detection Wavelength | ~220-270 nm | Region of strong absorbance for substituted benzene rings. rsc.org |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rates. rsc.org |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used and versatile tool for predicting a range of molecular properties with a good balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can map the electron density distribution, revealing electronegative and electropositive regions. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For 2-Benzyl-4-chloro-1-methoxybenzene, the HOMO is expected to be localized primarily on the electron-rich methoxybenzene ring, while the LUMO may be distributed across the benzyl (B1604629) and chloro-substituted portions of the molecule. The precise energies and spatial distributions would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

| (Note: Data is not available from existing research and would require specific computational studies.) |

DFT can be employed to model potential chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify transition states and determine the activation energies. This information is crucial for understanding reaction mechanisms and predicting reaction rates. For instance, reactions such as electrophilic aromatic substitution or nucleophilic attack could be modeled to understand the compound's synthetic utility and potential degradation pathways.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. In this compound, the methoxy (B1213986) group acts as an electron-donating group, while the chloro-substituted benzyl ring can act as an electron-accepting moiety. DFT calculations, often combined with Time-Dependent DFT (TD-DFT), can predict the electronic transitions and the extent of charge transfer, which is important for understanding the molecule's photophysical properties, such as its absorption and emission spectra.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. Such simulations are computationally intensive but provide invaluable insights into the flexibility and interaction patterns of the molecule. To date, specific MD simulation studies on this compound have not been reported in the literature.

Conformational Analysis and Stereochemical Predictions

The presence of the benzyl group introduces rotational freedom around the single bond connecting it to the methoxybenzene ring. This means that this compound can exist in various conformations. Conformational analysis, which can be performed using both DFT and MD methods, aims to identify the most stable conformations (i.e., those with the lowest energy) and the energy barriers between them. Understanding the preferred conformation is essential as it can significantly influence the molecule's physical properties and its ability to interact with other molecules. Stereochemical predictions would also be important if chiral centers were present or introduced into the molecule.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

Detailed research findings on the use of 2-Benzyl-4-chloro-1-methoxybenzene as a versatile synthetic intermediate are not present in the available literature.

Building Block for Complex Polyaromatic Systems

There is no specific information available in scientific literature detailing the role of this compound as a direct building block for the synthesis of complex polyaromatic systems.

Precursor for Advanced Heterocyclic Compounds

No published studies were found that utilize this compound as a precursor for the synthesis of advanced heterocyclic compounds. While related structures like benzyl (B1604629) alcohols may be used in such syntheses, the direct application of this specific methoxybenzene derivative is not documented.

Derivatization Strategies for Functional Molecule Synthesis

Specific derivatization strategies for this compound are not well-documented in the available research.

Alkylation and Arylation Reactions

There is a lack of specific research data concerning the alkylation and arylation reactions of this compound.

Introduction of Diverse Functional Groups via Substitution

No detailed findings on the introduction of diverse functional groups onto the this compound scaffold via substitution reactions are available in the current body of scientific literature.

Research in Agrochemical Synthesis

While direct research on this compound as an active agrochemical ingredient is not extensively documented, its structural components—the chloroanisole core and the benzyl group—are key features in a variety of established and developmental pesticides, including herbicides, fungicides, and insecticides. The strategic combination of these moieties in a single molecule suggests its potential as a valuable intermediate or scaffold for the creation of novel agrochemicals with enhanced efficacy and specific modes of action.

Detailed Research Findings

Research into new agrochemicals often involves the synthesis and evaluation of analogues of existing successful compounds. The structural framework of this compound is particularly relevant in the field of synthetic auxin herbicides and other pesticide classes.

Herbicidal Potential:

A significant class of modern herbicides is the synthetic auxins, which includes picolinic acid derivatives. Recent research has focused on creating new molecules in this class by modifying the core structure. For instance, the herbicide florpyrauxifen-benzyl incorporates a complex substituted phenyl group. Studies have shown that introducing various aryl-substituted pyrazolyl groups at the 6-position of the picolinic acid backbone can lead to compounds with potent herbicidal activity. researchgate.netnih.govmdpi.com

In one such study, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids were synthesized and tested for their ability to inhibit root growth in various weeds. nih.gov The presence of substituted phenyl rings, including methoxyphenyl groups, was a key area of investigation. The data below showcases the herbicidal activity of some of these compounds against the model plant Arabidopsis thaliana.

Table 1: Root Growth Inhibition of Arabidopsis thaliana by Novel Picolinic Acid Derivatives

| Compound ID | R Group on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| S1 | H | >50 |

| S2 | 2-F | 20.3 |

| S3 | 3-F | 14.8 |

| S4 | 4-F | 13.5 |

| S19 | 2-OCH₃ | 15.5 |

| Picloram (Control) | - | 25.1 |

IC₅₀ represents the concentration required to inhibit root growth by 50%. Data compiled from studies on novel picolinic acid herbicides. nih.gov

These findings underscore that methoxy-substituted phenyl rings are a favorable structural element for potent herbicidal action. The this compound molecule could serve as a precursor to introduce a 4-chloro-2-benzyl-methoxyphenyl fragment into a picolinic acid or other herbicidal scaffold, potentially leading to new selective herbicides.

Fungicidal and Insecticidal Prospects:

The chloroanisole moiety itself is recognized for its fungicidal properties. biosynth.com Furthermore, patent literature reveals that derivatives of benzoxazole, benzothiazole, and benzimidazole (B57391) containing benzyl groups are effective fungicides. google.com This suggests that a molecule like this compound, which combines these features, could be a target for synthesis in the search for new antifungal agents.

In the realm of insecticides, research into novel anthranilic diamide (B1670390) insecticides has shown that the introduction of different structural groups, such as indane, can modulate biological activity. mdpi.com The benzyl group in this compound offers a point for further functionalization, allowing for the synthesis of a library of derivatives to be screened for insecticidal properties. The core structure can be seen as a building block for more complex molecules designed to interact with specific biological targets in insect pests.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of diarylmethanes, including 2-Benzyl-4-chloro-1-methoxybenzene, often relies on Friedel-Crafts reactions, which can involve harsh conditions and the use of stoichiometric amounts of Lewis acids, leading to significant waste. ethz.chacs.org Modern research is focused on developing more sustainable and environmentally friendly alternatives.

Green chemistry principles are at the forefront of these efforts, aiming to improve atom economy, utilize renewable feedstocks, and reduce the use of hazardous reagents and solvents. su.semdpi.com One promising approach is the use of photocatalysis, which can facilitate reactions under milder conditions using light as an energy source. researchgate.net For instance, metal-free photocatalytic systems have been developed for the synthesis of diarylmethanes, offering a cleaner alternative to traditional methods. researchgate.net

Another avenue of exploration is the use of diaryliodonium salts, which are considered low-toxicity reagents and can be used in metal-free cascade reactions to produce diaryl ethers and amines with high efficiency and low waste. su.se Researchers are also investigating solvent-free reaction conditions, such as mechanochemical grinding and microwave-assisted synthesis, to further minimize environmental impact. mdpi.comnih.gov

The development of novel catalytic systems is also crucial. For example, heterogeneous catalysts, such as bipyridyl-Ni(II)-carbon nitride, have shown promise in mediating the cross-coupling of aryl halides with alkyltrifluoroborates for the synthesis of diarylmethanes. organic-chemistry.org These catalysts can often be recycled, adding to the sustainability of the process.

Chemo- and Regioselective Functionalization Techniques

Achieving specific chemo- and regioselectivity in the functionalization of substituted aromatic compounds like this compound is a significant challenge. The directing effects of the existing benzyl (B1604629), chloro, and methoxy (B1213986) groups on the aromatic ring can lead to a mixture of products in subsequent reactions.

Future research will likely focus on developing highly selective catalytic systems that can precisely target a specific position on the aromatic ring. This includes the design of catalysts with tailored steric and electronic properties to control the regiochemical outcome of reactions. For example, in the context of Friedel-Crafts reactions, the choice of Lewis acid and reaction conditions can influence the position of alkylation or acylation. tamu.edu

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an elegant solution for achieving chemo- and regioselectivity. acs.org By carefully designing the reaction sequence and choosing appropriate catalysts, it is possible to construct complex molecules with high precision. For instance, a tandem [3 + 2] heteroannulation strategy has been developed for carbazole (B46965) synthesis, combining two mechanistically distinct bond-forming processes. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. mdpi.comnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for seamless integration of reaction and purification steps. nih.govillinois.edu

The ability to operate at elevated temperatures and pressures in flow reactors can lead to significantly accelerated reaction rates and improved yields. illinois.edu This is particularly advantageous for reactions that are slow or require harsh conditions in batch mode. Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates by minimizing the amount of material present at any given time. nih.gov

Automated synthesis platforms, which combine robotics with flow chemistry systems, can further revolutionize the synthesis of this and other complex molecules. These platforms enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and on-demand production of target compounds. The integration of machine learning algorithms with these platforms can further enhance their efficiency by predicting optimal reaction parameters and guiding the discovery of new synthetic pathways. vapourtec.com

Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Progress

Real-time monitoring of chemical reactions is essential for understanding reaction mechanisms, optimizing conditions, and ensuring process control. Advanced spectroscopic techniques are playing an increasingly important role in this area.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow chemists to follow the progress of a reaction as it happens, without the need for sampling and offline analysis. mdpi.com This provides a wealth of kinetic and mechanistic data that can be used to develop more efficient and robust synthetic processes.

For example, mid-infrared chemical imaging has been used in continuous-flow microfluidic devices to study fast organometallic reactions. mdpi.com Similarly, Raman spectroscopy has been employed for the in-line monitoring of exothermic reactions in microreactors. mdpi.com These techniques can provide detailed information about the formation of intermediates and byproducts, helping to elucidate complex reaction pathways.

Enhanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for modern organic synthesis. Density functional theory (DFT) calculations and other computational methods can be used to predict the outcome of reactions, elucidate reaction mechanisms, and design new catalysts and synthetic routes.

For the synthesis of this compound, computational modeling can be used to:

Predict the regioselectivity of electrophilic aromatic substitution reactions on the substituted benzene (B151609) ring.

Model the transition states of key reaction steps to understand the factors that control reaction rates and selectivity.

Design new catalysts with improved activity and selectivity for the desired transformation.

Screen virtual libraries of starting materials and reagents to identify promising candidates for new synthetic routes.

By combining computational modeling with experimental validation, researchers can accelerate the development of new and improved methods for the synthesis and functionalization of this compound and other important chemical compounds.

Q & A

Q. What are the recommended synthetic routes for 2-Benzyl-4-chloro-1-methoxybenzene, and how can side products be minimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, benzylation of 4-chloro-1-methoxybenzene using benzyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Side products like over-alkylated derivatives can be minimized by controlling reaction temperature (0–5°C) and stoichiometry (limiting benzyl chloride to 1.1 equivalents). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is advised. Safety protocols for handling chlorinated intermediates and catalysts should align with guidelines for corrosive reagents .

Q. How should this compound be characterized to confirm its structural identity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to identify methoxy (δ ~3.8 ppm), benzyl (δ ~4.3 ppm for CH₂), and aromatic protons (δ 6.5–7.5 ppm). Compare with spectral libraries for analogous methoxybenzene derivatives .

- XRD : Single-crystal X-ray diffraction (employing SHELX software for refinement) resolves stereoelectronic effects and validates bond lengths/angles .

- MS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can contradictions in NMR data due to dynamic rotational isomerism be resolved?

- Methodological Answer : Rotational isomerism in the benzyl or methoxy groups may split signals unexpectedly. Use variable-temperature NMR (VT-NMR) to slow interconversion and observe distinct resonances. For example, cooling to −40°C in CDCl₃ can separate overlapping aromatic peaks. Computational modeling (DFT calculations) of rotational barriers complements experimental data .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include twinning, disorder in the benzyl group, or weak diffraction due to flexible substituents. SHELXL refinement strategies:

Q. How can reaction pathways be optimized to avoid halogen displacement byproducts in derivatives?

- Methodological Answer : Competing nucleophilic substitution at the 4-chloro position can occur under basic conditions. Mitigation strategies:

- Use non-nucleophilic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).

- Monitor reactions via HPLC (C18 column, acetonitrile/water mobile phase) to detect early-stage byproducts. Reference methods for similar benzophenones .

Safety and Handling Considerations

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the methoxy group.

- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Refer to SDS guidelines for chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.